molecular formula C11H18N2O4 B2529135 N-(2,3-dimethoxy-2-methylpropyl)-5-methyl-1,2-oxazole-3-carboxamide CAS No. 2034484-87-0

N-(2,3-dimethoxy-2-methylpropyl)-5-methyl-1,2-oxazole-3-carboxamide

Cat. No.: B2529135
CAS No.: 2034484-87-0
M. Wt: 242.275
InChI Key: NHCNNXNLESYWIX-UHFFFAOYSA-N
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Description

N-(2,3-dimethoxy-2-methylpropyl)-5-methyl-1,2-oxazole-3-carboxamide is a useful research compound. Its molecular formula is C11H18N2O4 and its molecular weight is 242.275. The purity is usually 95%.
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Scientific Research Applications

Masked Forms of Activated Carboxylic Acids

Oxazoles, including compounds similar to N-(2,3-dimethoxy-2-methylpropyl)-5-methyl-1,2-oxazole-3-carboxamide, are used as masked forms of activated carboxylic acids. They form triamides upon reaction with singlet oxygen, which can undergo nucleophilic attack, facilitating the synthesis of complex molecules such as macrolides. This application is crucial in the synthesis of (±)-recifeiolide and (±)-di-0-methylcurvularin, showcasing the versatility of oxazoles in organic synthesis (H. Wasserman, Ronald J. Gambale, M. Pulwer, 1981).

Catalysis in Synthesis

The compound's oxazole moiety is pivotal in catalysis, offering a pathway to synthesize 2,5-disubstituted oxazoles under mild conditions via gold catalysis. This method highlights a direct and catalytic approach to access alkylidene oxazolines, an intermediate step towards synthesizing oxazoles. Such catalytic processes underscore the compound's utility in creating structurally diverse and complex molecules (A. Hashmi, Jan P. Weyrauch, W. Frey, J. Bats, 2004).

Material Science and Polymer Synthesis

In material science, the oxazole ring found in similar compounds is integral to the synthesis of novel polyamides with high thermal properties. These polyamides, synthesized from precursors containing the oxazole unit, demonstrate high glass transition and decomposition temperatures, alongside good solubility in organic solvents. Such properties are vital for the development of advanced materials with potential applications in various industries (F. Akutsu, Mari Inoki, Kazuhiro Sunouchi, Yuji Sugama, Yoshio Kasashima, K. Naruchi, M. Miura, 1998).

Synthesis of Amino Acid Derivatives

The structural motif of oxazole, akin to this compound, is also explored in the design of functionalized amino acid derivatives for anticancer agents. Such derivatives show promising cytotoxicity against various cancer cell lines, indicating the compound's role in developing new therapeutic agents (Vivek Kumar, Mukesh M Mudgal, N. Rani, A. Jha, M. Jaggi, Anu T. Singh, V. Sanna, Pratibha Singh, P. Sharma, R. Irchhaiya, A. Burman, 2009).

Properties

IUPAC Name

N-(2,3-dimethoxy-2-methylpropyl)-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O4/c1-8-5-9(13-17-8)10(14)12-6-11(2,16-4)7-15-3/h5H,6-7H2,1-4H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHCNNXNLESYWIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC(C)(COC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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